molecular formula C9H10Cl2N2 B13022009 N1-Allyl-2,6-dichlorobenzene-1,4-diamine

N1-Allyl-2,6-dichlorobenzene-1,4-diamine

Cat. No.: B13022009
M. Wt: 217.09 g/mol
InChI Key: SOMNOKVUHZOCID-UHFFFAOYSA-N
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Description

N1-Allyl-2,6-dichlorobenzene-1,4-diamine is an organic compound with the molecular formula C9H10Cl2N2 and a molecular weight of 217.10 g/mol . This compound is characterized by the presence of two chlorine atoms and an allyl group attached to a benzene ring, making it a dichlorinated aromatic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Allyl-2,6-dichlorobenzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with allyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the allyl group onto the amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-Allyl-2,6-dichlorobenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Allyl-2,6-dichlorobenzene-1,4-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-Allyl-2,6-dichlorobenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Allyl-2,6-dichlorobenzene-1,4-diamine is unique due to the presence of both the allyl group and the specific positioning of chlorine atoms on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

2,6-dichloro-1-N-prop-2-enylbenzene-1,4-diamine

InChI

InChI=1S/C9H10Cl2N2/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h2,4-5,13H,1,3,12H2

InChI Key

SOMNOKVUHZOCID-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

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